Phenylpropionylglycine

Description

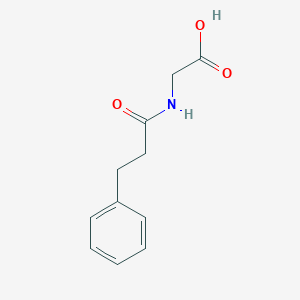

Structure

2D Structure

Propriétés

IUPAC Name |

2-(3-phenylpropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO3/c13-10(12-8-11(14)15)7-6-9-4-2-1-3-5-9/h1-5H,6-8H2,(H,12,13)(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YEIQSAXUPKPPBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)NCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20864969 | |

| Record name | N-(3-Phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Phenylpropionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

56613-60-6 | |

| Record name | (3-Phenylpropionyl)glycine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=56613-60-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N-(3-Phenylpropanoyl)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20864969 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(3-phenylpropanamido)acetic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Phenylpropionylglycine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000860 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Metabolic Pathways and Endogenous Production of Phenylpropionylglycine

Phenylpropionylglycine as a Metabolite of Fatty Acid Metabolism

This compound is classified as an acyl glycine (B1666218). hmdb.cahmdb.ca Acyl glycines are generally formed as minor byproducts of fatty acid metabolism. hmdb.carupahealth.com Their synthesis involves the conjugation of an acyl-CoA molecule with the amino acid glycine. hmdb.ca This reaction is catalyzed by the enzyme glycine N-acyltransferase. hmdb.cahmdb.ca

Under normal physiological conditions, the formation of acyl glycines like this compound is limited. However, in certain inborn errors of metabolism, particularly disorders associated with mitochondrial fatty acid β-oxidation, the excretion of specific acyl glycines is markedly increased. hmdb.cahmdb.ca This makes them valuable diagnostic markers. For example, elevated urinary levels of this compound are a key indicator for Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, a common and treatable metabolic disorder. hmdb.carupahealth.comnih.govnih.gov

Gut Microbiota-Host Co-metabolism and this compound Production

The synthesis of this compound is a prime example of co-metabolism between the host and its gut microbiota. rupahealth.com The process involves the initial production of a precursor molecule by gut bacteria, which is then absorbed and metabolized by the host. hmdb.canih.gov

The direct precursor to this compound is 3-phenylpropionic acid (PPA). hmdb.canih.gov This compound is not typically produced by the host but is a product of anaerobic bacterial metabolism in the gut. hmdb.canih.gov Gut microbes generate PPA through the degradation of the amino acid phenylalanine, which becomes available from the digestion of dietary proteins. nih.govnih.gov Various bacterial species, including those from the genera Clostridium and Bacteroides, have been identified as producers of PPA. univr.itresearchgate.netnih.gov For instance, Clostridium sporogenes is known to convert phenylalanine to PPA. nih.govunivr.it

Table 1: Microbial Production of 3-Phenylpropionic Acid (PPA)

| Precursor | Microbial Product | Key Microbial Genera |

| L-Phenylalanine | 3-Phenylpropionic acid | Clostridium, Bacteroides |

The critical role of the gut microbiome in this compound production is demonstrated by studies comparing conventional and germ-free (GF) animals. Research has shown that this compound is exclusively detected in the plasma of conventional mice, while being absent in their germ-free counterparts, indicating that its production is entirely dependent on the presence of gut microflora. univr.it Further studies involving the colonization of germ-free mice with specific bacteria like Clostridium sporogenes have confirmed this dependency. In these experiments, urinary levels of this compound were significantly higher in colonized mice compared to their germ-free counterparts. researchgate.net

Table 2: Effect of Gut Microbiota Colonization on Urinary this compound

| Animal Model | Condition | This compound Level | Reference |

| Mice | Germ-Free | Absent/Undetectable | univr.it |

| Mice | Conventional (with gut microbiota) | Present | univr.it |

| Mice | Germ-Free | Low/Baseline | researchgate.net |

| Mice | Colonized with C. sporogenes | Significantly Elevated | researchgate.net |

Once PPA is produced by the gut microbiota, it is absorbed into the host's circulation. nih.gov The host's metabolic machinery then processes this microbially derived precursor. In the liver, PPA is activated to its CoA ester, 3-phenylpropionyl-CoA. hmdb.canih.govnih.gov This intermediate can then be conjugated with glycine by the mitochondrial enzyme glycine N-acyltransferase to form this compound. hmdb.canih.gov

Alternatively, 3-phenylpropionyl-CoA can be further metabolized through the fatty acid β-oxidation pathway. The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) dehydrogenates 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA. nih.gov This host-microbe co-metabolic pathway is crucial for generating other metabolites, such as hippuric acid. researchgate.netresearchgate.net

Comparative Analysis with Related Acyl Glycines and Metabolites

This compound belongs to a broader class of acyl glycines that serve as important biomarkers for metabolic health. Its diagnostic utility is often considered in conjunction with other related acyl glycine compounds. nih.gov

In the context of diagnosing MCAD deficiency, this compound is analyzed alongside n-hexanoylglycine and suberylglycine (B135176). nih.govnih.gov MCAD deficiency leads to the accumulation of medium-chain fatty acids, which are then shunted into alternative metabolic pathways, including conjugation with glycine.

n-Hexanoylglycine: Formed from the conjugation of hexanoyl-CoA (a six-carbon fatty acyl-CoA) and glycine.

Suberylglycine: Formed from suberic acid, a dicarboxylic acid that is a product of omega-oxidation of fatty acids.

In patients with MCAD deficiency, urinary concentrations of both n-hexanoylglycine and this compound are significantly and consistently elevated, making them highly specific diagnostic markers for the disorder. nih.gov While suberylglycine levels are also increased, there can be some overlap with values from healthy individuals, particularly those on diets containing medium-chain triglycerides. nih.gov Therefore, the combined measurement of n-hexanoylglycine and this compound provides a more reliable and accurate diagnosis. nih.gov

Table 3: Key Acyl Glycine Markers in MCAD Deficiency

| Compound | Precursor Origin | Diagnostic Significance |

| This compound | Microbial metabolism of Phenylalanine | Highly specific marker; significantly elevated |

| n-Hexanoylglycine | Incomplete β-oxidation of medium-chain fatty acids | Highly specific marker; significantly elevated |

| Suberylglycine | Omega-oxidation of fatty acids | Elevated, but with potential for overlapping values |

Differentiation from Cinnamoylglycine (B32772) and Hippuric Acid

This compound, cinnamoylglycine, and hippuric acid are related as they are all N-acylglycines, meaning they consist of an acyl group conjugated to the amino acid glycine. hmdb.cahmdb.ca Their primary distinction lies in the specific acyl group attached to glycine, which originates from different precursors in distinct metabolic pathways.

This compound is formed from the conjugation of 3-phenylpropionic acid with glycine. rupahealth.com In contrast, hippuric acid is the glycine conjugate of benzoic acid, a reaction that can occur in the liver, kidneys, and intestine. hmdb.caresearchgate.net Cinnamoylglycine is the glycine conjugate of cinnamic acid. nih.gov

The metabolic pathways of their precursors are interconnected. 3-phenylpropionic acid, derived from gut microbial metabolism of phenylalanine, is typically metabolized further in the host. nih.gov The enzyme medium-chain acyl-CoA dehydrogenase (MCAD) dehydrogenates 3-phenylpropionyl-CoA to trans-cinnamoyl-CoA. nih.gov This intermediate can then be converted to benzoic acid. When MCAD is deficient, the conversion of 3-phenylpropionic acid is blocked, leading to its accumulation and subsequent conjugation with glycine to form this compound. researchgate.netnih.gov This inverse relationship is highlighted in studies with MCAD-deficient mice, which show elevated levels of this compound but reduced levels of hippuric acid and cinnamoylglycine in their urine. nih.gov

Functionally, these molecules also exhibit differences. Research on preadipocyte differentiation in 3T3-L1 cell models has shown that this compound can suppress the accumulation of lipid droplets. nih.gov However, under the same experimental conditions, cinnamoylglycine and hippuric acid demonstrated little to no effect on lipid accumulation, indicating distinct biological activities despite their structural similarities. nih.gov

| Compound | Precursor Acid | Key Metabolic Enzyme (Host) | Effect on Adipocyte Lipid Accumulation |

|---|---|---|---|

| This compound | 3-Phenylpropionic Acid | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Inhibitory nih.gov |

| Cinnamoylglycine | Cinnamic Acid | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) | Little to no effect nih.gov |

| Hippuric Acid | Benzoic Acid | Glycine N-acyltransferase | Little to no effect nih.gov |

Physiological Locations of this compound Detection

This compound is an endogenous metabolite that has been identified in various human biofluids and excreta. hmdb.ca Its presence and concentration in these locations can be indicative of specific metabolic states. The primary physiological locations where this compound is detected include urine, blood, and feces.

Urine is the most significant biofluid for the detection of this compound, particularly in a clinical context. hmdb.ca Elevated urinary excretion of this compound is a well-established diagnostic marker for medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, an inborn error of metabolism. rupahealth.comhmdb.ca The precursor to this compound, 3-phenylpropionic acid, originates from the metabolism of phenylalanine by anaerobic bacteria in the gut. hmdb.canih.gov

In addition to urine, this compound has been detected in blood, although it has not been quantified in normal adult subjects. hmdb.ca Its presence in the bloodstream indicates that after its formation, it circulates throughout the body before being excreted. The compound has also been identified in feces, which is consistent with the gut-based microbial origin of its precursor. hmdb.ca

| Physiological Location | Detection Status | Reference |

|---|---|---|

| Urine | Detected and Quantified | hmdb.cahmdb.ca |

| Blood | Detected but not Quantified | hmdb.ca |

| Feces | Detected | hmdb.ca |

Phenylpropionylglycine As a Biomarker in Metabolic Disorders Research

Phenylpropionylglycine as a Diagnostic Marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency

Medium-chain acyl-CoA dehydrogenase (MCAD) deficiency is a common inherited disorder that prevents the body from converting certain fats into energy. mayoclinic.org This condition can lead to serious health problems, including hypoglycemia, liver disease, and even death if left untreated. mayoclinic.orgwadsworth.org The identification of reliable biomarkers is crucial for the early diagnosis and management of MCAD deficiency.

This compound has been established as a significant diagnostic marker for MCAD deficiency. rupahealth.comnih.gov Its levels are often significantly elevated in the urine of individuals with this condition. nih.gov The diagnostic utility of this compound, alongside other acyl glycines like n-hexanoylglycine and suberylglycine (B135176), has been validated through stable-isotope dilution measurement methods. nih.gov

| Biomarker | Associated Condition | Significance |

| This compound | MCAD Deficiency | Elevated urinary levels are a key diagnostic indicator. rupahealth.comnih.gov |

| n-Hexanoylglycine | MCAD Deficiency | Significantly increased urinary levels in patients. nih.gov |

| Suberylglycine | MCAD Deficiency | Increased in patients, though with some overlap with normal controls. nih.gov |

Etiology of Elevated this compound in MCAD Deficiency

The elevation of this compound in individuals with MCAD deficiency is a result of the body's altered metabolic pathways. In MCAD deficiency, the impaired beta-oxidation of medium-chain fatty acids leads to an accumulation of their metabolites. frontiersin.org The precursor to this compound is 3-phenylpropionic acid, which is a product of anaerobic bacterial metabolism in the gut. nih.govnih.gov

Under normal circumstances, 3-phenylpropionic acid is metabolized. However, in MCAD deficiency, the metabolic block leads to an alternative pathway where 3-phenylpropionic acid is conjugated with glycine (B1666218) to form this compound, which is then excreted in the urine. rupahealth.comnih.govnih.gov This process is a detoxification mechanism to eliminate the excess phenylpropionic acid. The use of certain antibiotics can alter the gut flora, potentially affecting the production of 3-phenylpropionic acid and thus confounding the screening for MCAD deficiency based on this compound levels. nih.gov

Diagnostic Utility of Urinary this compound

The measurement of urinary this compound is a highly specific method for diagnosing MCAD deficiency. nih.gov Studies have shown that the levels of both this compound and hexanoylglycine are significantly increased in all urine samples from patients with MCAD deficiency, clearly distinguishing them from healthy individuals and patient controls with other diseases. nih.gov This makes the analysis of these acylglycines a fast and reliable diagnostic tool that can be applied to random urine specimens without requiring any patient pretreatment. nih.gov

The diagnostic process for MCAD deficiency often involves a combination of tests, including the analysis of acylcarnitines in blood spots, as part of newborn screening programs. wadsworth.orgnih.gov However, urine acylglycine analysis, including the measurement of this compound, provides more sensitive and specific identification, especially for asymptomatic individuals and newborns. nih.gov

| Diagnostic Test | Sample Type | Key Analytes | Utility in MCAD Deficiency |

| Acylglycine Analysis | Urine | This compound, n-Hexanoylglycine, Suberylglycine | Highly specific for diagnosis, can be used on random samples. nih.govnih.gov |

| Acylcarnitine Profile | Dried Blood Spot | C8-acylcarnitine (Octanoylcarnitine) | Primary method for newborn screening. wadsworth.orgnih.gov |

| Organic Acid Analysis | Urine | Hexanoylglycine, Suberylglycine, Dicarboxylic Acids | Supportive evidence for diagnosis. nih.govupmc.edu |

Considerations for Early Detection of MCAD Deficiency

While urinary this compound is a valuable marker, its reliability for early screening in infants has some limitations. nih.gov The production of its precursor, 3-phenylpropionic acid, depends on the presence of specific anaerobic bacteria in the gut. nih.govnih.gov Newborns may not have a fully colonized gut with the necessary adult-type colonic flora, which can lead to falsely low levels of this compound. nih.govnih.gov

Research indicates that the gut of infants younger than three to four months may not be sufficiently colonized with 3-phenylpropionic acid-producing bacteria. nih.gov Therefore, relying solely on this compound analysis for early detection of MCAD deficiency may not be sensitive enough. nih.gov In contrast, n-hexanoylglycine, an endogenous metabolite associated with MCAD deficiency, is consistently elevated in the urine of affected newborns. nih.gov

Association of this compound with Other Inborn Errors of Metabolism

While strongly associated with MCAD deficiency, the excretion of acyl glycines, including this compound, is a broader characteristic of several inborn errors of metabolism. nih.govhealthmatters.iobiocat.commimedb.org These disorders often involve defects in the breakdown of fatty acids or amino acids. healthmatters.iobiocat.com

General Overview of Acyl Glycine Excretion in Inborn Errors of Metabolism

Acyl glycines are formed when acyl-CoA esters, which accumulate due to an enzymatic block, are conjugated with glycine. healthmatters.iobiocat.com This is a general detoxification pathway. Therefore, the specific acyl glycine that is elevated can provide clues to the underlying metabolic defect. For example, isobutyrylglycine is found in high amounts in the urine of patients with isobutyryl-CoA dehydrogenase deficiency, and isovalerylglycine accumulates in isovaleric acidemia. healthmatters.iobiocat.com The analysis of a panel of acyl glycines in urine or blood can be a powerful tool for diagnosing a range of inborn errors of metabolism. nih.govhealthmatters.io

| Acyl Glycine | Associated Inborn Error of Metabolism |

| This compound | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency rupahealth.com |

| Isobutyrylglycine | Isobutyryl-CoA Dehydrogenase Deficiency, Ethylmalonic Encephalopathy, Propionic Acidemia healthmatters.io |

| Isovalerylglycine | Isovaleric Acidemia biocat.com |

| n-Hexanoylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency nih.gov |

| Suberylglycine | Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Deficiency nih.gov |

Role in Mitochondrial Fatty Acid Beta-Oxidation Disorders

Mitochondrial fatty acid beta-oxidation is a critical pathway for energy production, especially during periods of fasting. frontiersin.org Disorders in this pathway lead to the accumulation of fatty acids and their metabolites. frontiersin.org The measurement of acyl glycines in body fluids is an important diagnostic tool for inherited disorders of mitochondrial fatty acid beta-oxidation. healthmatters.iobiocat.com

In these disorders, the accumulation of specific acyl-CoA esters leads to their conjugation with glycine and subsequent excretion. biocat.com For instance, in MCAD deficiency, a defect in a key enzyme of this pathway, the accumulation of medium-chain fatty acids results in the excretion of this compound and other acyl glycines. nih.govfrontiersin.org Therefore, the profile of excreted acyl glycines can help pinpoint the specific enzymatic defect within the mitochondrial fatty acid beta-oxidation pathway. healthmatters.iobiocat.com

Research on this compound Levels in Specific Health Conditions

This compound, a metabolite derived from the microbial metabolism of dietary components, has emerged as a compound of interest in the study of various health conditions. Research has particularly focused on its association with chronic kidney disease and its potential role in the modulation of intestinal health.

This compound and Chronic Kidney Disease Research

Recent metabolomic studies have begun to shed light on the relationship between circulating metabolites and the pathophysiology of chronic kidney disease (CKD). This compound, a glycine-conjugated microbial metabolite, has been identified as a molecule of interest in this area of research.

A study involving a rat model of CKD revealed a significant correlation between serum levels of this compound and specific genera of gut microbiota that are altered in the disease state. This research highlighted that glycine-conjugated metabolites, including this compound, were intimately involved in the progression of renal injury.

In another study focusing on feline health, it was observed that cats with chronic kidney disease had higher circulating levels of this compound compared to their healthy counterparts. This finding suggests a potential link between the accumulation of this metabolite and the pathogenesis or progression of CKD in this animal model.

The following table summarizes key research findings on the association between this compound and chronic kidney disease:

| Study Subject | Key Findings | Potential Implication |

|---|---|---|

| Rats with induced CKD | Strong correlation between this compound and five genera of gut microbiota altered in CKD. | Suggests a role for gut microbiota-derived metabolites in renal injury. |

| Cats with naturally occurring CKD | Higher circulating levels of this compound compared to healthy cats. | Indicates a potential association between this compound accumulation and CKD. |

This compound in Research on Intestinal Health Modulation

The gut microbiota plays a crucial role in maintaining intestinal health, and its metabolic byproducts are key mediators of this influence. This compound has been investigated for its potential role in the modulation of intestinal health, with studies suggesting a beneficial impact.

Research in kittens has demonstrated that supplementation with complex probiotics led to a significant increase in the fecal levels of this compound. This elevation was associated with the promotion of intestinal health and a potential reduction in intestinal inflammation. The study suggests that probiotics may exert their beneficial effects in part by modulating the production of metabolites like this compound.

Furthermore, another study observed that this compound was more abundant in the feces of healthy cats compared to those with chronic kidney disease. While this study was focused on kidney disease, the finding points towards a potential association between higher fecal this compound levels and a healthier gut environment.

The table below details the research findings regarding this compound and its role in intestinal health modulation:

| Study Subject | Intervention/Observation | Key Findings | Potential Implication |

|---|---|---|---|

| Kittens | Supplementation with complex probiotics. | Significantly higher levels of this compound in feces. | Suggests probiotics may promote intestinal health by increasing this compound, which may help mitigate inflammation. |

| Cats | Comparison between healthy cats and those with CKD. | This compound was more abundant in the feces of healthy cats. | Higher fecal this compound may be indicative of a healthier gut microbiome. |

Biological Activities and Mechanistic Research of Phenylpropionylglycine

Anti-adipogenic Effects of Phenylpropionylglycine

Recent research has highlighted the potential of this compound to counteract the formation of adipose tissue. nih.govrupahealth.com These anti-adipogenic effects have been observed in cellular models, demonstrating the compound's ability to interfere with key processes of fat cell development.

Studies utilizing the 3T3-L1 preadipocyte cell line, a standard model for studying adipogenesis, have shown that this compound effectively suppresses the accumulation of lipid droplets during cellular differentiation. nih.gov The degree of differentiation and lipid storage is commonly assessed using Oil Red O staining, a method that visualizes intracellular lipid droplets. nih.gov In these experimental models, treatment with this compound resulted in a notable reduction in stained lipid content compared to untreated cells, indicating an inhibition of the adipogenic process. nih.gov

Interestingly, other compounds with similar chemical structures, such as cinnamoylglycine (B32772) and hippuric acid, did not produce the same inhibitory effect on lipid accumulation in 3T3-L1 cells, suggesting a specific action of this compound. nih.govrupahealth.com

Table 1: Effect of this compound on Lipid Accumulation

| Cell Line | Treatment | Observation Method | Result |

|---|---|---|---|

| 3T3-L1 Preadipocytes | This compound | Oil Red O Staining | Suppressed lipid droplet accumulation |

| 3T3-L1 Preadipocytes | Cinnamoylglycine | Oil Red O Staining | Little to no effect on lipid accumulation |

| 3T3-L1 Preadipocytes | Hippuric Acid | Oil Red O Staining | Little to no effect on lipid accumulation |

The suppression of lipid accumulation by this compound is attributed to its influence on the expression of key genes involved in lipogenesis (the metabolic process of fat synthesis). nih.govrupahealth.com Transcriptome analyses, including RNA-sequencing and quantitative real-time PCR, have revealed that this compound treatment leads to the down-regulation of critical lipogenic genes. nih.gov

Among the affected genes are Acetyl-CoA Carboxylase 1 (Acc1) and Fatty Acid Synthase (Fasn). nih.govrupahealth.com These enzymes play crucial roles in the synthesis of fatty acids. The reduction in their expression curtails the cell's ability to produce the fatty acids necessary for triglyceride synthesis and subsequent storage in lipid droplets. nih.gov

Table 2: Effect of this compound on Lipogenic Gene Expression in 3T3-L1 Cells

| Gene | Gene Name | Function | Effect of this compound |

|---|---|---|---|

| Acc1 | Acetyl-CoA Carboxylase 1 | Catalyzes the first committed step in fatty acid synthesis | Down-regulation |

| Fasn | Fatty Acid Synthase | Catalyzes the synthesis of long-chain fatty acids | Down-regulation |

Molecular Mechanisms of this compound Action

The anti-adipogenic effects of this compound are underpinned by its interaction with specific molecular signaling pathways that govern fat cell development and metabolism.

The Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway is a central regulator of adipogenesis and lipid metabolism. cusabio.comnih.gov PPARs are nuclear receptors that, when activated, modulate the expression of a wide array of genes involved in these processes. cusabio.comwikipedia.org Specifically, PPARγ is considered a master regulator of adipocyte differentiation. nih.govwisdomlib.org

Transcriptomic analysis of 3T3-L1 cells treated with this compound showed a significant suppression of gene sets associated with adipogenesis and metabolism. nih.gov This suppression was found to be highly associated with the down-regulation of the PPAR signaling pathway, indicating that this compound exerts its anti-adipogenic effects, at least in part, by inhibiting this crucial pathway. nih.govrupahealth.com

Adiponectin is a key adipokine (a hormone secreted by fat cells) that plays a vital role in regulating glucose levels and fatty acid breakdown. researchgate.netcreative-diagnostics.com The adiponectin signaling pathway is closely linked with the PPAR pathway and is integral to metabolic homeostasis. nih.gov

Further investigation into the molecular mechanism of this compound using protein-protein association network analysis identified adiponectin as a central hub gene within the network of genes that were differentially expressed following PPG treatment. nih.gov This finding suggests that this compound's inhibitory action on preadipocyte differentiation is mediated through the suppression of an integrated adiponectin-PPAR pathway. nih.govrupahealth.com

Research on this compound as a Potential Therapeutic Candidate

The discovery of the anti-adipogenic properties of this compound has positioned it as a potential therapeutic candidate for metabolic disorders. nih.govrupahealth.com As a metabolite derived from gut microbiota, it represents a novel avenue for developing drugs aimed at modulating host metabolism and combating conditions like obesity. nih.gov The specific inhibition of the adiponectin-PPAR pathway by this compound provides a targeted mechanism of action that could be exploited for therapeutic benefit. nih.gov This makes the compound a promising lead for the development of new anti-obesity and metabolism-modulating therapies. rupahealth.com

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound (PPG) |

| 3-phenylpropionic acid (PPA) |

| Cinnamoylglycine |

| Hippuric acid |

| Acetyl-CoA |

Anti-Obesity and Metabolism-Modulating Drug Development Research

This compound (PPG), a glycine (B1666218) conjugate of 3-phenylpropionic acid (PPA) produced by gut microbiota, has emerged as a promising candidate in the development of anti-obesity and metabolism-modulating drugs. nih.gov Research has demonstrated its potential anti-adipogenic effects, primarily through the suppression of lipid droplet accumulation during the differentiation of preadipocytes into adipocytes. nih.gov

Studies utilizing 3T3-L1 cell models, a common line of mouse preadipocytes, have been instrumental in elucidating the mechanisms behind PPG's effects. frontiersin.org In these studies, treatment with PPG was found to inhibit the differentiation of these preadipocytes into mature fat cells. frontiersin.org This inhibition is associated with the downregulation of genes responsible for lipogenesis, the metabolic process of synthesizing fatty acids. nih.gov

A key molecular pathway implicated in these effects is the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.govfrontiersin.org Transcriptomic analysis has revealed that PPG suppresses gene sets related to adipogenesis and metabolism, with a significant association to the downregulation of the PPAR signaling pathway. frontiersin.org Further network analysis has identified adiponectin as a central hub gene in the network of genes differentially expressed in response to PPG treatment, suggesting that PPG exerts its anti-adipogenic effects by suppressing the adiponectin-PPAR pathway. frontiersin.org

These findings highlight the potential of gut microbiota-derived metabolites like PPG as a resource for developing novel therapeutic strategies against obesity and related metabolic disorders.

Modulatory Effects on Host Metabolism through Gut Microbiota

The gut microbiota plays a significant role in host metabolism, and its influence is partly mediated by the production of various metabolites that humans cannot synthesize on their own. frontiersin.org this compound is one such metabolite, formed from the conjugation of phenylpropionic acid, a product of anaerobic bacterial metabolism in the gut, with glycine. nih.gov

The composition and activity of the gut microbiota can significantly impact the levels of circulating metabolites, thereby influencing host metabolic processes. For instance, studies comparing germ-free mice with conventional mice have shown that the presence of gut microbes greatly increases the levels of multiple organic acids containing phenyl groups. This demonstrates a clear interplay between bacterial and mammalian metabolism.

Changes in the gut microbiome have been linked to metabolic disorders such as obesity. Obese individuals often exhibit an altered gut microbiota composition, which can lead to increased energy extraction from the diet and affect fat storage in adipocytes. researchgate.net The metabolic pathways influenced by a high-fat diet, which is a known contributor to obesity, include amino acid metabolism, such as glycine, serine, and threonine metabolism. researchgate.net This underscores the intricate connection between diet, gut microbiota, and host metabolism, where metabolites like this compound are key players.

Investigating this compound in Biofilm Regulation Research

Differential Metabolite in Listeria monocytogenes Biofilm Research

Recent metabolomic studies have identified this compound as a differential metabolite in research focused on the inhibition of Listeria monocytogenes biofilms. nih.gov In a study investigating the effects of plantaricin Q7, a bacteriocin, on L. monocytogenes biofilms, this compound was identified as one of the up-regulated differential amino acids in the group where biofilm formation was inhibited. nih.gov

This finding suggests that the presence of this compound may be associated with a cellular response to the inhibitory substance, potentially playing a role in the disruption of biofilm formation. The significant changes in the expression of metabolites, including this compound, within the L. monocytogenes biofilm treated with an inhibitory agent highlight the importance of this compound in the context of biofilm regulation. nih.gov

Below is a table summarizing the key differential metabolites observed in the Listeria monocytogenes biofilm inhibition study.

| Metabolite Class | Up-regulated Metabolites | Down-regulated Metabolites |

| Amino Acids and Derivatives | N-lactoyl-tyrosine, 3-Phenylpropionylglycine | N-acetylserine, gamma-glutamylmethionine |

| Organic Acids and Derivatives | - | - |

| Lipids and Lipid-like Molecules | - | - |

| Organic Heterocyclic Compounds | - | Hypoxanthine |

| Organic Oxygen Compounds | - | Acetylcholine |

| Nucleosides, Nucleotides, and Analogues | - | D-ribose-1-phosphate |

Potential Influence on Purine and Glycerol Phospholipid Metabolism in Biofilms

The same study that identified this compound as a differential metabolite also revealed that the inhibitory effects of plantaricin Q7 on Listeria monocytogenes biofilm synthesis were mainly associated with purine metabolism and glycerol phospholipid metabolism. nih.gov The key differential metabolites in this context included a decrease in the abundance of acetylcholine and hypoxanthine. nih.gov

While the direct role of this compound in these specific metabolic pathways within the biofilm was not explicitly detailed, its up-regulation alongside the observed perturbations in purine and glycerol phospholipid metabolism suggests a potential interconnectedness. Purine metabolism is crucial for the synthesis of nucleic acids and energy currency, both vital for bacterial growth and biofilm formation. Similarly, glycerol phospholipid metabolism is fundamental for the synthesis of cell membranes, which are critical for biofilm structure and integrity.

The modulation of these metabolic pathways, concurrent with the altered levels of this compound, points towards a complex metabolic response within the Listeria monocytogenes biofilm when subjected to inhibitory conditions. nih.gov Further research is needed to elucidate the precise influence of this compound on these key metabolic pathways in the context of biofilm regulation.

Advanced Methodologies for Phenylpropionylglycine Research

Analytical Techniques for Phenylpropionylglycine Quantification

The accurate quantification of this compound (PPG), an acylglycine metabolite, is crucial for various research applications. Liquid chromatography–mass spectrometry (LC–MS) is a frequently utilized platform for the detection of N-acyl glycines like PPG. nih.gov Methodologies have been developed that employ advanced analytical techniques to ensure sensitivity and accuracy in complex biological samples.

The preparation of biological samples is a critical step to isolate target analytes from interfering matrix components, ensuring reliable quantification. biotage.comnih.gov The choice of protocol depends on the biological matrix (e.g., urine, blood, plasma, serum) and the subsequent analytical technique.

For blood-based samples such as plasma or serum, which have a high protein content, a primary step involves protein precipitation. biotage.com One effective method for preparing plasma samples for PPG analysis involves deproteinization using a four-fold volume of ice-cold methanol containing internal standards. cityu.edu.hk After mixing and centrifugation, the resulting supernatant is collected, dried, and reconstituted for analysis. cityu.edu.hk This process, often referred to as a 'crash', removes the bulk of proteins that can interfere with chromatographic analysis. biotage.com

Urine samples typically require less intensive cleanup than blood. For certain analyses, urine can be directly analyzed after dilution. However, for methods requiring derivatization, further steps are necessary. In one such protocol, a small volume of urine is mixed with a solution containing a derivatization agent to improve detection by mass spectrometry. cityu.edu.hk The primary goal of sample preparation is to produce a clean extract that allows for the consistent and accurate measurement of the analyte. biotage.com

| Parameter | Protocol for Plasma/Serum | Protocol for Urine |

| Primary Goal | Deproteinization and analyte extraction | Analyte derivatization and cleanup |

| Key Step | Addition of ice-cold methanol to precipitate proteins. cityu.edu.hk | Addition of derivatization reagents. cityu.edu.hk |

| Procedure | 1. Add 4x volume of ice-cold methanol with internal standards. 2. Vortex and centrifuge. 3. Collect, dry, and reconstitute supernatant. cityu.edu.hk | 1. Mix urine sample with derivatization solution. 2. Incubate at room temperature. cityu.edu.hk |

| Common Matrices | Plasma, Serum. biotage.comcityu.edu.hk | Urine. cityu.edu.hknih.gov |

Chromatography is a cornerstone of analytical chemistry, enabling the separation of complex mixtures into individual components. For this compound, various chromatographic techniques, including gas and liquid chromatography, have been successfully applied.

Gas chromatography, particularly when coupled with mass spectrometry (GC-MS), is a powerful tool for the quantification of volatile or semi-volatile compounds. uah.edu A stable isotope dilution analysis method using GC-MS has been established for the accurate determination of this compound in human urine. nih.gov

This method utilizes a low-resolution GC-MS system and involves the synthesis of stable isotope-labeled internal standards, such as 3-phenylpropionyl(2-13C,15N)glycine, for precise quantification. nih.gov Ammonia chemical ionization is employed to generate intense protonated molecular ions ([M+H]+), which are then monitored for selected-ion monitoring (SIM) quantification. This technique provides high accuracy over a wide concentration range, from 0.0167 to 16.7 micrograms per milliliter. nih.gov The retention time of a compound in the GC column is a key identifier, and it is influenced by the compound's boiling point and its interaction with the stationary phase. youtube.com

Liquid chromatography is highly versatile for separating non-volatile compounds like this compound. High-performance liquid chromatography (HPLC) offers improved resolution and speed compared to standard LC. A simple and effective HPLC method has been developed for the detection of PPG in urine. hmdb.ca

Modern HPLC methods often utilize reversed-phase chromatography, typically with a C18 column. google.com For challenging polar analytes like amino acids and their derivatives, which show poor retention on traditional C18 columns, mixed-mode chromatography can be employed. helixchrom.commtc-usa.com This approach combines reversed-phase and ion-exchange mechanisms to achieve separation. helixchrom.com In some methods, a derivatization step is included prior to LC-MS analysis to enhance the sensitivity and chromatographic behavior of N-acyl glycines, including PPG. nih.gov For instance, derivatization with 3-nitrophenylhydrazine allows for sensitive detection by LC-MS in both plasma and urine samples. nih.gov

Ion-exclusion chromatography (IEC) is a mode of HPLC that separates components based on the principle of ion exclusion. phenomenex.com This technique is particularly effective for separating weak organic acids from a sample matrix. The stationary phase is a sulfonated resin that, due to Donnan exclusion, prevents highly ionized molecules (strong acids) from entering the pores of the resin, causing them to elute quickly. phenomenex.comresearchgate.net In contrast, slightly ionized or non-ionized molecules, such as weak organic acids like this compound, can penetrate the resin pores and are retained longer. phenomenex.comresearchgate.net The retention in IEC is often proportional to the compound's acid dissociation constant (pKa). researchgate.net The use of ion-exchange chromatography has been cited in the context of analyzing urinary acylglycines, including this compound, indicating its utility in this area. nih.gov

Ultra-high performance liquid chromatography (UHPLC) represents a significant advancement in liquid chromatography, utilizing columns with smaller particle sizes (typically under 2 µm) to achieve faster separations and higher resolution compared to traditional HPLC. imtm.czbham.ac.uk UHPLC coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and specific method for the quantitative analysis of acylglycines. nih.gov

A UHPLC-MS method for the analysis of N-acyl glycines, including this compound, employed a polar C18 column for separation. nih.gov The use of UHPLC allows for rapid and comprehensive analysis of complex biological samples. imtm.cz

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS) Detection

Mass spectrometry (MS) is a cornerstone analytical technique for the detection and quantification of metabolites, including this compound. It measures the mass-to-charge ratio (m/z) of ionized molecules, allowing for the determination of their molecular weight. mdpi.com Tandem mass spectrometry (MS/MS or MS²) enhances this capability by enabling the fragmentation of selected ions. mdpi.com In an MS/MS experiment, a precursor ion corresponding to the molecule of interest is isolated and then fragmented by collision with an inert gas. The resulting product ions create a unique fragmentation pattern, or spectrum, that serves as a structural fingerprint, providing high confidence in compound identification. mdpi.com

This methodology is particularly valuable in complex biological samples like urine or plasma, where numerous compounds are present. The specificity of MS/MS allows for the clear distinction of this compound from other structurally similar molecules. nih.govnih.gov Gas chromatography-mass spectrometry (GC-MS) is one of the established methods for the determination of acylglycines like this compound in urine. nih.gov

Stable-isotope dilution (SID) mass spectrometry is a gold-standard quantitative technique that provides high accuracy and precision for measuring metabolites. The method involves adding a known amount of a stable-isotope labeled version of the target analyte—in this case, this compound—to a sample as an internal standard. nih.govnih.gov For this compound, synthesized internal standards such as 3-phenylpropionyl(2-¹³C,¹⁵N)glycine have been utilized. nih.gov

Because the isotope-labeled standard is chemically identical to the endogenous analyte, it co-elutes during chromatography and co-ionizes in the mass spectrometer, allowing it to account for variations in sample preparation and instrument response. By measuring the ratio of the signal from the endogenous analyte to the signal from the isotope-labeled internal standard, a precise concentration can be calculated. escholarship.orgdrexel.edu This approach has been successfully applied to accurately measure this compound in urine for the diagnosis of medium-chain acyl-CoA dehydrogenase (MCAD) deficiency, demonstrating its reliability and specificity. nih.govnih.gov The method is robust, capable of accurate measurements over a wide range of concentrations, and can be performed on low-resolution GC-MS systems. nih.gov

Orbitrap mass spectrometry represents a significant advancement in high-resolution mass spectrometry (HRMS). bohrium.com The Orbitrap analyzer provides exceptional mass accuracy and resolving power, enabling the differentiation of molecules with very similar masses. bohrium.comupenn.edu This is particularly advantageous in metabolomics research, where it allows for the confident identification of compounds in complex biological matrices without the need for reference standards in all cases. upenn.edu

For this compound research, Orbitrap platforms offer enhanced sensitivity and specificity. The high resolution minimizes interferences from background ions, leading to improved signal-to-noise ratios and more reliable quantification. upenn.edu When coupled with techniques like liquid chromatography (LC), Orbitrap MS can resolve this compound from isomers and other interfering compounds. escholarship.orgdrexel.edu Furthermore, the use of selected ion monitoring (SIM) on an Orbitrap system can further boost sensitivity for low-abundance metabolites. upenn.edu Hybrid quadrupole-Orbitrap systems combine the ion selection capabilities of a quadrupole with the high-resolution detection of the Orbitrap, making them powerful tools for both targeted and untargeted metabolomic analyses that include this compound. escholarship.orgdrexel.edunih.gov

Omics Approaches in this compound Research

"Omics" technologies provide a systems-level view of biological processes by measuring entire collections of molecules, such as metabolites, transcripts, or proteins. These approaches are instrumental in contextualizing the role of individual molecules like this compound within broader biological networks.

Untargeted metabolomics aims to measure as many metabolites as possible in a biological sample to generate a comprehensive metabolic profile. familiasga.comcompleteomics.com This global profiling approach, typically using LC-MS or GC-MS, is hypothesis-generating, as it can reveal unexpected metabolic perturbations associated with a particular physiological state or disease. familiasga.comnih.gov

In the context of this compound research, untargeted metabolomics can identify this acylglycine as part of a larger metabolic signature. For instance, in studies of inborn errors of metabolism, untargeted analysis of urine or plasma can simultaneously detect this compound along with other acylglycines, amino acids, and organic acids that are altered. familiasga.com This provides a more complete picture of the metabolic disruption than targeted assays alone. Research has shown that untargeted metabolomics can have a significantly higher diagnostic yield for identifying inborn errors of metabolism compared to traditional screening panels. familiasga.com This approach is crucial for discovering novel biomarkers and understanding the complex metabolic dysregulation where this compound is involved. nih.gov

Table 1: Comparison of Metabolic Screening Approaches

| Feature | Traditional Metabolic Screening | Untargeted Metabolomics |

|---|---|---|

| Scope | Targets a pre-defined panel of metabolites. | Aims to detect a broad spectrum of small molecules in a sample. familiasga.com |

| Diagnostic Yield | Lower; a study reported a 1.3% diagnostic rate for certain inborn errors of metabolism (IEMs). familiasga.com | Higher; the same study reported a 7.1% diagnostic rate for IEMs, a nearly 6-fold increase. familiasga.com |

| Hypothesis | Hypothesis-driven (tests for known disorders). | Hypothesis-generating (discovers novel metabolic signatures). nih.gov |

| Technology | Often involves multiple separate assays. | Typically utilizes a single comprehensive analysis with LC-MS/MS. familiasga.com |

Transcriptomics involves the study of the complete set of RNA transcripts produced by an organism. Techniques like RNA-sequencing (RNA-seq) and quantitative real-time PCR (qRT-PCR) measure gene expression levels, providing insights into how biological pathways are regulated. mdpi.com Although direct transcriptomic studies on this compound are not prevalent, this methodology can be applied to understand the molecular regulation of its synthesis and associated metabolic pathways.

This compound is formed by the conjugation of 3-phenylpropionyl-CoA and glycine (B1666218), a reaction catalyzed by glycine N-acyltransferase. hmdb.ca Transcriptomic analysis could be used to:

Investigate the expression of the gene encoding glycine N-acyltransferase under various physiological or pathological conditions.

Explore the regulation of genes involved in the upstream pathways that produce 3-phenylpropionyl-CoA, such as fatty acid and phenylalanine metabolism. mdpi.comfrontiersin.org

Identify co-regulated genes and transcription factors that respond to the accumulation of this compound or its precursors.

By correlating gene expression data with metabolite levels, researchers can build a more integrated understanding of the genetic and metabolic networks that control this compound homeostasis. mdpi.com

Protein-protein interaction (PPI) networks are powerful tools for understanding cellular function from a systems biology perspective. nih.govyoutube.com These networks map the complex web of physical and functional interactions between proteins. By analyzing the interaction partners of a specific protein, researchers can infer its function, understand its regulation, and place it within specific biological pathways. nih.govyoutube.com

For this compound research, PPI network analysis can elucidate the functional context of the enzymes responsible for its metabolism. For example, by identifying the proteins that interact with glycine N-acyltransferase, it may be possible to uncover:

Regulatory proteins that modulate its enzymatic activity.

Substrate-channeling complexes that facilitate the transfer of intermediates.

Links to other metabolic pathways or cellular processes. nih.gov

This approach allows scientists to move beyond a linear view of metabolic pathways and appreciate the complex, interconnected nature of cellular processes that influence the levels of metabolites like this compound. youtube.com Analyzing the network properties of disease-associated proteins can provide valuable insights into molecular mechanisms and help identify potential new therapeutic targets. nih.gov

In Vitro and In Silico Modeling in this compound Research

Advanced research methodologies, including in vitro cell culture models and in silico computational approaches, have become indispensable in elucidating the biological activities and mechanisms of action of this compound. These techniques provide controlled environments to study cellular processes and powerful tools to predict and analyze molecular interactions, offering deep insights into the compound's role in physiological pathways.

Utilization of Cell Line Models (e.g., 3T3-L1 Preadipocytes)

The 3T3-L1 cell line, derived from mouse embryonic fibroblasts, is a well-established and widely utilized in vitro model for the study of adipogenesis, the process of preadipocyte differentiation into mature adipocytes. nih.govabcam.comcytion.comnih.govwikipedia.org These cells, under appropriate hormonal stimulation, mimic the morphological and biochemical characteristics of white adipocytes, making them an invaluable tool for investigating the molecular mechanisms underlying fat cell development and metabolism. abcam.comwikipedia.org

In the context of this compound research, the 3T3-L1 cell line has been instrumental in evaluating the compound's anti-adipogenic properties. A key study demonstrated that this compound, a glycine conjugate of the gut bacteria-derived metabolite 3-phenylpropionic acid, effectively mitigates the differentiation of 3T3-L1 preadipocytes into mature adipocytes. nih.gov This effect was visually confirmed by a reduction in lipid droplet accumulation, as observed through Oil Red O staining, a common method for visualizing intracellular lipids. nih.gov

The research highlighted the specificity of this compound's action, as structurally similar compounds like cinnamoylglycine (B32772) and hippuric acid did not exhibit the same inhibitory effect on lipid accumulation in 3T3-L1 cells. nih.gov This suggests that the specific chemical structure of this compound is crucial for its biological activity.

Furthermore, investigations using the 3T3-L1 model have delved into the molecular pathways affected by this compound. Treatment with the compound led to the downregulation of key lipogenic genes, including acetyl-CoA carboxylase 1 (Acc1) and fatty acid synthase (Fasn), which are critical for the synthesis of fatty acids. nih.gov

The table below summarizes the key findings from a study investigating the effects of this compound on 3T3-L1 preadipocyte differentiation.

Table 1: Effects of this compound on 3T3-L1 Adipogenesis

| Parameter | Observation | Implication |

|---|---|---|

| Lipid Droplet Accumulation | Suppressed | Inhibition of adipocyte differentiation |

| Lipogenic Gene Expression (Acc1, Fasn) | Downregulated | Reduction in fatty acid synthesis |

| PPAR Signaling Pathway | Downregulated | Implication of a key regulatory pathway in the anti-adipogenic effect |

| Adiponectin | Suggested as a hub gene | Potential central role in mediating the effects of this compound |

These findings from studies utilizing the 3T3-L1 cell line have been pivotal in establishing the anti-adipogenic potential of this compound and have paved the way for more in-depth mechanistic investigations.

Computational Approaches for Characterizing Biological Interactions

In silico, or computational, methodologies are increasingly employed to predict and characterize the interactions between small molecules like this compound and their biological targets. These approaches, which include molecular docking, molecular dynamics simulations, and bioinformatics analyses, offer a powerful means to understand the molecular basis of a compound's activity and to identify potential mechanisms of action before or in conjunction with experimental validation.

In the study of this compound, computational analyses have been instrumental in identifying the Peroxisome Proliferator-Activated Receptor (PPAR) signaling pathway as a key target. nih.gov Transcriptomic analysis of 3T3-L1 cells treated with this compound revealed a significant suppression of gene sets related to adipogenesis and metabolism, with a strong association to the downregulation of the PPAR signaling pathway. nih.gov

Further computational analysis, specifically protein-protein association network analysis, pointed to adiponectin as a potential hub gene in the network of genes differentially expressed in response to this compound treatment. nih.gov This suggests that this compound may exert its anti-adipogenic effects by modulating the adiponectin-PPAR pathway.

While direct molecular docking and molecular dynamics simulation studies specifically for this compound are not extensively documented in publicly available research, these techniques are widely used to investigate the binding of ligands to nuclear receptors like PPARγ. Such computational studies can predict the binding affinity and orientation of a ligand within the receptor's binding pocket, providing insights into how the ligand might modulate the receptor's activity. For instance, molecular docking could be used to model the interaction of this compound with the ligand-binding domain of PPARγ, helping to visualize potential hydrogen bonds and hydrophobic interactions that stabilize the complex.

The general workflow for such a computational investigation would typically involve:

Homology Modeling: Creating a three-dimensional model of the target protein (e.g., PPARγ or the adiponectin receptor) if a crystal structure is not available.

Molecular Docking: Predicting the preferred binding orientation of this compound within the active site of the target protein.

Molecular Dynamics Simulations: Simulating the dynamic behavior of the this compound-protein complex over time to assess its stability and conformational changes.

Binding Free Energy Calculations: Estimating the strength of the interaction between this compound and its target.

The table below outlines various computational approaches and their potential applications in this compound research.

Table 2: Computational Approaches in this compound Research

| Computational Method | Application | Potential Insights |

|---|---|---|

| Transcriptome Analysis | Analysis of gene expression changes in 3T3-L1 cells treated with this compound | Identification of affected signaling pathways (e.g., PPAR signaling) |

| Protein-Protein Interaction Network Analysis | Identification of key hub genes in the network of differentially expressed genes | Pinpointing central mediators of this compound's effects (e.g., adiponectin) |

| Molecular Docking | Prediction of the binding mode of this compound to target proteins like PPARγ | Understanding the specific molecular interactions responsible for binding and activity |

| Molecular Dynamics Simulation | Assessment of the stability and dynamics of the this compound-protein complex | Elucidating the conformational changes induced by ligand binding |

These in silico methods, in synergy with in vitro experimental data, provide a robust framework for a deeper understanding of the molecular mechanisms underlying the biological effects of this compound.

Future Research Directions and Translational Potential of Phenylpropionylglycine

Advancements in Analytical Methodologies for Phenylpropionylglycine

Progress in understanding the significance of this compound is intrinsically linked to our ability to accurately and efficiently measure it in biological samples. The future of this compound research will heavily rely on the development of more sophisticated analytical techniques.

Development of More Sensitive and Selective Quantification Techniques

Current methods for the detection of this compound and other N-acyl glycines often utilize liquid chromatography-mass spectrometry (LC-MS). To enhance the sensitivity of these methods, researchers have explored the use of derivatization reagents. For instance, the use of 3-nitrophenylhydrazine as a derivatization reagent has been shown to improve the detection of N-acyl glycines in plasma and urine samples by LC-MS, offering a simple and sensitive approach. nih.gov High-performance liquid chromatography (HPLC) has also been established as a reliable method for the detection of this compound in urine, particularly in its role as a diagnostic marker. hmdb.ca

Future efforts will likely focus on refining these techniques to achieve even lower limits of detection and quantification. This will be crucial for studying subtle changes in this compound levels in various physiological and pathological states. The development of targeted metabolomics assays using advanced mass spectrometry platforms, such as triple quadrupole or high-resolution mass spectrometry (e.g., Q-TOF and Orbitrap), can offer enhanced selectivity and sensitivity. unich.it These platforms, when coupled with stable isotope-labeled internal standards, can provide highly accurate and precise quantification of this compound in complex biological matrices like blood, urine, and feces. hmdb.carsc.org

Table 1: Current and Emerging Analytical Techniques for this compound Quantification

| Technique | Principle | Advantages | Future Directions |

| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. | Robust, reproducible, well-established. | Coupling with more sensitive detectors, development of novel stationary phases for improved separation. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds. | High resolution, sensitive. | Often requires derivatization, which can be time-consuming. |

| Liquid Chromatography-Mass Spectrometry (LC-MS) | High separation power of LC combined with sensitive and selective detection by MS. | High sensitivity and selectivity, suitable for complex matrices. | Use of advanced MS analyzers (Q-TOF, Orbitrap), development of novel derivatization strategies for enhanced sensitivity. nih.govunich.itnih.gov |

Exploration of Novel Technologies for Measurement Efficiency

To facilitate larger-scale studies and clinical applications, there is a need for more efficient and high-throughput methods for this compound measurement. Capillary electrophoresis (CE) is a high-efficiency separation technique that offers rapid analysis times and requires minimal sample volume. sciex.combioptic.com.tw The principles of CE, which separates molecules based on their charge-to-mass ratio, make it a promising tool for the analysis of small, charged metabolites like this compound. sciex.comscielo.br While not yet widely applied to this specific compound, the exploration of different CE modes, such as capillary zone electrophoresis (CZE), could offer a valuable alternative to traditional chromatographic methods. news-medical.netresearchgate.net

Furthermore, the integration of automated sample preparation and data analysis pipelines will be essential for improving the efficiency of this compound measurement in large cohort studies.

Expanding the Understanding of this compound's Biological Roles

This compound is a fascinating molecule that sits at the interface of mammalian and microbial metabolism. A deeper dive into this interplay is crucial for understanding its full physiological significance.

Deeper Investigation into Host-Microbe Metabolic Interplay

It is established that this compound is formed in the host through the conjugation of glycine (B1666218) with 3-phenylpropionic acid (PPA). rupahealth.comnih.gov PPA is a product of the anaerobic metabolism of phenylalanine by gut bacteria, with species such as Clostridium being implicated in its production. nih.gov The presence of this compound in human circulation is, therefore, a direct reflection of this host-microbe metabolic interaction. nih.gov

Future research should aim to identify the specific gut microbial species and enzymatic pathways responsible for PPA production. Understanding how diet and other environmental factors modulate the abundance and activity of these microbes could provide insights into the regulation of this compound levels. mdpi.com For instance, studies have shown that PPA produced by gut microbiota can have systemic effects, such as alleviating acetaminophen-induced hepatotoxicity in mice. nih.gov This highlights the potential for gut-derived metabolites like PPA and its conjugates to influence host physiology and pharmacology.

Elucidating this compound's Broader Physiological Impact beyond Current Known Associations

The known physiological roles of this compound are expanding. It has been identified as a urinary biomarker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. hmdb.canih.govnih.govhmdb.ca More recently, research has uncovered its potential as an anti-adipogenic agent. A 2022 study demonstrated that this compound can mitigate the differentiation of preadipocytes into mature fat cells by inhibiting the adiponectin-PPAR signaling pathway. rupahealth.comnih.gov This finding suggests a potential role for this metabolite in the regulation of fat metabolism and obesity.

The broader physiological impact of this compound remains largely unexplored. Given that other gut microbiome-derived glycine lipids have been implicated in modulating hepatic injury and atherosclerosis, it is plausible that this compound could have effects on cardiovascular and liver health. researchgate.net Furthermore, considering the known associations of glycine itself with a reduced risk of coronary artery disease, investigating the cardiovascular effects of this compound is a logical next step. mdpi.comunf.edu Future studies should investigate the association of this compound with a wider range of metabolic and inflammatory conditions.

Table 2: Known and Potential Biological Roles of this compound

| Biological Role | Current Understanding | Future Research Directions |

| Biomarker for MCAD Deficiency | Elevated urinary this compound is a diagnostic marker. hmdb.canih.govnih.govhmdb.ca | Investigating its utility in monitoring treatment response. |

| Anti-adipogenic Agent | Inhibits preadipocyte differentiation via the adiponectin-PPAR pathway in vitro. rupahealth.comnih.gov | In vivo studies in animal models of obesity; elucidation of the precise molecular mechanisms. |

| Cardiovascular Health | Largely unknown. | Investigating its association with atherosclerosis, hypertension, and other cardiovascular risk factors. |

| Liver Function | Largely unknown. | Exploring its role in non-alcoholic fatty liver disease and other liver pathologies. |

| Inflammation | Largely unknown. | Assessing its impact on inflammatory pathways and its potential as an anti-inflammatory agent. |

Translational Research into this compound-Based Interventions

The ultimate goal of understanding the biology of this compound is to translate this knowledge into clinical applications that can improve human health.

The anti-adipogenic properties of this compound observed in cell culture models provide a strong rationale for its investigation as a potential therapeutic agent for obesity and related metabolic disorders. rupahealth.comnih.gov The next critical step is to move from in vitro studies to in vivo preclinical models. Rodent and other animal models of obesity and metabolic syndrome will be invaluable for assessing the efficacy and safety of this compound-based interventions. nih.gov

Furthermore, this compound's role as a biomarker could be expanded beyond MCAD deficiency. nih.gov Its levels may reflect the metabolic activity of the gut microbiome and could potentially serve as a biomarker for gut dysbiosis or for predicting the response to dietary or therapeutic interventions aimed at modulating the gut microbiota. Further clinical studies are needed to validate its utility as a biomarker for a broader range of conditions.

The path from a molecule of interest to a clinically relevant intervention is long and requires rigorous preclinical and clinical investigation. However, the emerging evidence surrounding this compound suggests that it is a promising candidate for future translational research efforts.

Exploration of this compound in Anti-Obesity Strategies

Recent in-vitro studies have illuminated the potential of this compound as a tool in the development of anti-obesity strategies. The core of this potential lies in its ability to inhibit adipogenesis, the process by which pre-adipocytes differentiate into mature fat cells.

A key study utilizing 3T3-L1 preadipocyte cells, a common model for studying adipogenesis, revealed that PPG treatment significantly suppresses the accumulation of lipid droplets, a hallmark of fat cell maturation. nih.gov This anti-adipogenic effect was attributed to the downregulation of crucial lipogenic genes, namely Acetyl-CoA Carboxylase 1 (Acc1) and Fatty Acid Synthase (Fasn). nih.gov

To further elucidate the molecular mechanisms at play, a transcriptomic analysis of 3T3-L1 cells treated with PPG was conducted. The results of this analysis provided a comprehensive view of the changes in gene expression induced by the compound.

Table 1: Effect of this compound on Lipogenic Gene Expression in 3T3-L1 Cells

| Gene | Function in Adipogenesis | Effect of PPG Treatment |

| Acc1 | Catalyzes the carboxylation of acetyl-CoA to malonyl-CoA, a rate-limiting step in fatty acid synthesis. | Downregulation |

| Fasn | Catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA. | Downregulation |

These findings underscore the potential of PPG to be investigated further as a lead compound for the development of novel anti-obesity therapeutics.

Investigation of this compound in Modulating Metabolic Health

The influence of this compound extends beyond its direct effects on fat cell differentiation to the broader landscape of metabolic health. As a product of gut microbial metabolism, PPG is intricately linked to the complex interplay between the gut microbiome and host metabolism. nih.gov

Elevated urinary levels of PPG have been identified as a diagnostic marker for Medium-Chain Acyl-CoA Dehydrogenase (MCAD) deficiency, an inborn error of metabolism. mdpi.comnih.gov This connection highlights the role of PPG in fatty acid metabolism and its potential as an indicator of metabolic dysregulation.

The mechanism through which PPG exerts its metabolic influence appears to be linked to the peroxisome proliferator-activated receptor (PPAR) signaling pathway. nih.gov Transcriptomic analysis has shown that PPG treatment leads to the downregulation of gene sets associated with the PPAR signaling pathway. nih.gov A protein-protein association network analysis further identified adiponectin as a key hub gene in the network of genes differentially expressed in response to PPG. nih.gov This suggests that PPG may modulate metabolic health by influencing the adiponectin-PPAR pathway, a critical regulator of glucose and lipid metabolism.

Table 2: Summary of this compound's Role in Metabolic Health

| Aspect | Role of this compound |

| Origin | Metabolite of gut microbiota. nih.gov |

| Metabolic Indication | Elevated urinary levels are a marker for MCAD deficiency. mdpi.comnih.gov |

| Mechanism of Action | Downregulates the PPAR signaling pathway. nih.gov |

| Key Target | Influences the adiponectin-PPAR pathway. nih.gov |

Further investigation into these pathways will be crucial in understanding the full spectrum of PPG's metabolic effects and its potential for therapeutic applications in conditions such as insulin resistance and type 2 diabetes.

Identification of Novel Biomarkers and Therapeutic Targets through this compound Research

The study of this compound is not only promising for the development of new drugs but also for the identification of novel biomarkers and therapeutic targets. Its established role as a biomarker for MCAD deficiency provides a strong foundation for exploring its utility in diagnosing and monitoring other metabolic disorders. mdpi.comnih.gov

The insights gained from transcriptomic analyses of cells treated with PPG offer a wealth of information for identifying new therapeutic targets. By understanding which genes and pathways are modulated by PPG, researchers can pinpoint key players in the processes of adipogenesis and metabolic regulation.

For instance, the identification of adiponectin as a central hub in the gene network affected by PPG suggests that targeting the adiponectin signaling pathway could be a viable therapeutic strategy for obesity and related metabolic diseases. nih.gov Further research into the downstream effectors of PPG's action could reveal additional novel targets for drug development.

The continued exploration of the biological activities of this compound holds the potential to significantly advance our understanding of metabolic diseases and to open up new avenues for therapeutic intervention.

Q & A

Q. What analytical methods are recommended for detecting phenylpropionylglycine in biological samples?

this compound is typically detected using liquid chromatography–mass spectrometry (LC-MS) due to its high sensitivity and specificity for low-abundance metabolites. Sample preparation should include urine acidification and solid-phase extraction to isolate the compound. Validation should follow guidelines for metabolite quantification, including calibration curves and internal standards (e.g., deuterated analogs) to ensure reproducibility . For methodological rigor, experimental protocols must detail instrument parameters, detection limits, and quality control measures to align with reproducibility standards in organic chemistry research .

Q. What is the biochemical pathway involving this compound in medium-chain acyl-CoA dehydrogenase (MCAD) deficiency?

In MCAD deficiency, impaired fatty acid oxidation leads to the accumulation of phenylpropionamide, which is alternatively metabolized to this compound via glycine conjugation. This pathway bypasses the defective β-oxidation step, resulting in urinary excretion of this compound. Researchers should validate this pathway using stable isotope tracing in vitro models and compare metabolite profiles with controls to confirm specificity .

Q. How can researchers ensure the purity and identity of synthesized this compound?

Characterization should include nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) for structural confirmation and high-performance liquid chromatography (HPLC) with UV detection for purity assessment. For novel syntheses, provide melting points, elemental analysis, and spectral data in the main manuscript, while detailed synthetic procedures (e.g., reaction conditions, yields) should be included in supplementary materials .

Advanced Research Questions

Q. How should researchers design studies to address contradictory data on this compound’s role as a disease biomarker?

Contradictions in biomarker validity often arise from cohort heterogeneity or analytical variability. To mitigate this, employ stratified sampling (e.g., by age, disease stage) and use multivariate statistical models (e.g., partial least squares discriminant analysis) to isolate this compound’s contribution. Replicate findings across independent cohorts and validate using orthogonal methods like gas chromatography–mass spectrometry (GC-MS) . Document all confounding variables (e.g., diet, medication) in metadata .

Q. What experimental strategies are effective for investigating this compound’s interaction with renal transporters?

Use in vitro models (e.g., HEK293 cells expressing OAT1/OAT3 transporters) to measure uptake kinetics via radiolabeled this compound. Compare results with structurally related metabolites to assess specificity. For in vivo relevance, correlate transporter inhibition assays with pharmacokinetic data from animal models. Ensure compliance with preclinical reporting standards, including detailed descriptions of cell lines and statistical power calculations .

Q. How can metabolomics data on this compound be integrated with proteomic or genomic datasets?

Apply multi-omics integration tools (e.g., weighted gene co-expression network analysis) to identify correlations between this compound levels and gene/protein expression. Use pathway enrichment analysis (e.g., KEGG, Reactome) to contextualize findings within broader metabolic networks. Transparently report normalization methods and statistical thresholds to avoid overinterpretation .